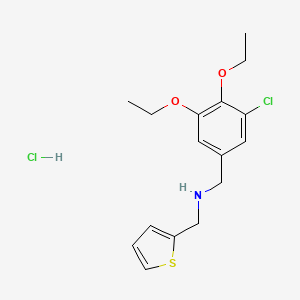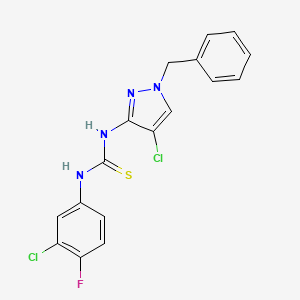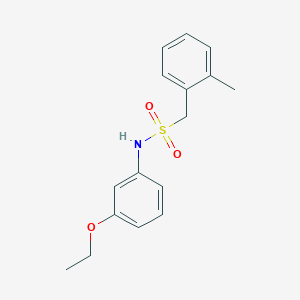
3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid
Overview
Description
3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid, also known as BF-1, is a synthetic compound that has gained attention for its potential use in scientific research. This compound is a derivative of furoyl acrylic acid and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid is not fully understood. However, it has been found to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is involved in various cellular processes, including glycolysis and DNA repair. Inhibition of GAPDH activity by this compound may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme GAPDH, which may contribute to its anti-cancer and anti-inflammatory properties. This compound has also been found to have anti-oxidative properties, which may protect cells from oxidative stress. Additionally, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. This compound has also been found to have low toxicity, which makes it a promising candidate for the development of anti-cancer and anti-inflammatory drugs. However, one limitation of this compound is that its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Future Directions
There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid. One direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action of this compound may provide insights into its anti-cancer and anti-inflammatory properties. Another direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammation. Further research is needed to determine the efficacy and safety of this compound as a therapeutic agent. Additionally, future research may investigate the potential of this compound in other areas, such as neurodegenerative diseases and metabolic disorders.
In conclusion, this compound is a synthetic compound that has gained attention for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its mechanism of action is not fully understood, and further research is needed to determine its potential as a therapeutic agent.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid has been found to have potential applications in scientific research. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and anti-oxidative properties. These properties make this compound a promising candidate for the development of anti-cancer and anti-inflammatory drugs.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c17-14(12-2-1-5-20-12)16-10(15(18)19)6-9-3-4-11-13(7-9)22-8-21-11/h1-7H,8H2,(H,16,17)(H,18,19)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCASYZDFQLNASI-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)O)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)O)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-N-(3-methoxyphenyl)-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4685854.png)
![methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]amino}benzoate](/img/structure/B4685861.png)

![2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride](/img/structure/B4685874.png)


![[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetonitrile](/img/structure/B4685895.png)
![N-cyclohexyl-4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4685898.png)

![1-{[(4-chlorophenyl)amino]carbonyl}-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (4-chlorophenyl)carbamate](/img/structure/B4685902.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-1-naphthamide](/img/structure/B4685904.png)
![5-(2-furyl)-2-methyl-3-phenyl-7-(2-pyridinyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B4685921.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4685929.png)
